molecular formula C22H43NO4 B12590862 Ethyl 4-[(2-hydroxyhexadecanoyl)amino]butanoate CAS No. 872977-62-3

Ethyl 4-[(2-hydroxyhexadecanoyl)amino]butanoate

Cat. No.: B12590862
CAS No.: 872977-62-3
M. Wt: 385.6 g/mol
InChI Key: JXEWYNJIXPLVCW-UHFFFAOYSA-N
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Description

Ethyl 4-[(2-hydroxyhexadecanoyl)amino]butanoate is an organic compound with the molecular formula C22H43NO4. It is a derivative of butanoic acid and is characterized by the presence of an ester functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[(2-hydroxyhexadecanoyl)amino]butanoate typically involves a multi-step reaction process. One common method is the reaction of ethyl 4-amino-1-methyl-1H-benzimidazole-2-butyrate with nitric acid and sulfuric acid to produce the desired compound . The reaction conditions often require precise control of temperature and pH to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, often involving the use of advanced equipment and techniques to control reaction parameters.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(2-hydroxyhexadecanoyl)amino]butanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Ethyl 4-[(2-hydroxyhexadecanoyl)amino]butanoate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 4-[(2-hydroxyhexadecanoyl)amino]butanoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-[(2-hydroxyhexadecanoyl)amino]butanoate is unique due to its specific combination of functional groups and long hydrocarbon chain, which confer distinct chemical and physical properties. These properties make it suitable for specialized applications in various scientific and industrial fields .

Properties

CAS No.

872977-62-3

Molecular Formula

C22H43NO4

Molecular Weight

385.6 g/mol

IUPAC Name

ethyl 4-(2-hydroxyhexadecanoylamino)butanoate

InChI

InChI=1S/C22H43NO4/c1-3-5-6-7-8-9-10-11-12-13-14-15-17-20(24)22(26)23-19-16-18-21(25)27-4-2/h20,24H,3-19H2,1-2H3,(H,23,26)

InChI Key

JXEWYNJIXPLVCW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCC(C(=O)NCCCC(=O)OCC)O

Origin of Product

United States

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